molecular formula C9H10Br2 B1662037 2,4-Dibromo-1,3,5-trimethylbenzene CAS No. 6942-99-0

2,4-Dibromo-1,3,5-trimethylbenzene

Cat. No. B1662037
CAS RN: 6942-99-0
M. Wt: 277.98 g/mol
InChI Key: CIHJFEWFZJQTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-1,3,5-trimethylbenzene, also known as 2,4-Dibromomesitylene, is a solid-powder compound with the CAS Number: 6942-99-0 . It has a molecular weight of 277.99 .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-1,3,5-trimethylbenzene consists of a benzene ring with two bromine atoms and three methyl groups attached to it . The InChI code for this compound is 1S/C9H10Br2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 .


Physical And Chemical Properties Analysis

2,4-Dibromo-1,3,5-trimethylbenzene is a solid powder at room temperature . It has a boiling point of 61-63°C and a flash point of 278-279°C . The compound has a density of 1.301 g/mL at 25°C .

Safety And Hazards

The compound is classified under the GHS07 hazard pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,4-dibromo-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHJFEWFZJQTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219579
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-1,3,5-trimethylbenzene

CAS RN

6942-99-0
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6942-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6942-99-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromo-1,3,5-trimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-1,3,5-trimethylbenzene
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-1,3,5-trimethylbenzene
Reactant of Route 3
2,4-Dibromo-1,3,5-trimethylbenzene
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-1,3,5-trimethylbenzene
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-1,3,5-trimethylbenzene
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-1,3,5-trimethylbenzene

Citations

For This Compound
8
Citations
M Nakatani, K Takahashi, S Watanabe… - Bulletin of the …, 1984 - journal.csj.jp
The reaction of 2,6-dimethyl-4-methoxybenzyl alcohols, ethyl ethers, and acetates, possessing electrondonating and -withdrawing groups at the benzylic position, with bromine water …
Number of citations: 1 www.journal.csj.jp
JL Bolliger, CM Frech - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
The rapidly prepared 1,3‐diaminobenzene‐derived aminophosphine pincer complex {C 6 H 3 [NHP(piperidinyl) 2 ] 2 Pd(Cl)} (1) is an effective Suzuki catalyst with excellent functional …
Number of citations: 78 onlinelibrary.wiley.com
Y Hirose, M Yamazaki, M Nogata… - The Journal of …, 2019 - ACS Publications
We developed a mild aromatic halogenation reaction using a combination of N-halosuccinimide and PhSSiMe 3 or PhSSPh. Less reactive aromatic compounds, such as methyl 4-…
Number of citations: 23 pubs.acs.org
JL Bolliger, CM Frech - Chemistry–A European Journal, 2010 - Wiley Online Library
Dichloro‐bis(aminophosphine) complexes are stable depot forms of palladium nanoparticles and have proved to be excellent Suzuki–Miyaura catalysts. Simple modifications of the …
M Icker, P Fricke, T Grell, J Hollenbach… - Magnetic …, 2013 - Wiley Online Library
The Haupt‐effect is a rather seldom used hyperpolarization method. It is based on the interdependence between nuclear spin states and rotational states of nearly free rotating methyl …
C Lu - Organometallics, 2011 - ir.library.osaka-u.ac.jp
The studies presented in this dissertation were carried out under the guidance of Professor Tetsuro Majima, Molecular Chemistry Course, Department of Applied Chemistry, Graduate …
Number of citations: 2 ir.library.osaka-u.ac.jp
DRDP ANAND - researchgate.net
Manganese dioxide nanoparticles were synthesised in this study by reducing potassium permanganate with bitter gourd leaf extract. The contribution of biomolecules in the bitter gourd …
Number of citations: 0 www.researchgate.net
DL Reinhard, D Kutzinski, M Hatta, E Engelage… - Synlett, 2023 - thieme-connect.com
A new motif for iodine(III)-based halogen-bond donors consisting of a 1,3-phenylene core and two cyclic five-membered diaryliodonium(III) wings was designed and its potential as …
Number of citations: 0 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.